molecular formula C8H6N2O B1297895 Quinazolin-8-ol CAS No. 7557-02-0

Quinazolin-8-ol

Cat. No. B1297895
CAS RN: 7557-02-0
M. Wt: 146.15 g/mol
InChI Key: LNNRQIKKDKDFRV-UHFFFAOYSA-N
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Description

Quinazolin-8-ol derivatives are a class of biheterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused quinazoline ring system, which is a bicyclic structure consisting of two nitrogen atoms at non-adjacent positions. The presence of the hydroxyl group at the eighth position is a common feature among these derivatives, which may contribute to their chemical reactivity and biological interactions .

Synthesis Analysis

The synthesis of quinazolin-8-ol derivatives has been explored through various methodologies. One approach involves the use of palladium-functionalized phosphinite polyethyleneimine grafted magnetic silica nanoparticles as a catalyst for the intramolecular carbon-carbon bond formation, leading to the synthesis of isoquinolino[1,2-b]quinazolin-8-ones . Another method reported is the tin(II) chloride-mediated reductive cyclization, which provides a regioselective synthesis of biheterocyclic quinazolino[4,3-b]quinazolin-8-ones . Additionally, the Hügershoff reaction or Cu-catalyzed intramolecular C-S bond formation has been utilized to synthesize bioactive thiazolo[5,4-f]quinazolin-9-ones . A catalyst-free synthesis using formamide and PEG-400 has also been developed for the construction of the quinazolin-4(3H)-one ring, which can be extended to the synthesis of various alkaloids . Furthermore, a one-pot synthesis of quinazolin-4(3H)-ones from anthranilic acid, amines, and ortho esters or formic acid has been described, offering high yields and short reaction times .

Molecular Structure Analysis

The molecular structure of quinazolin-8-ol derivatives is characterized by the quinazoline ring system, which can be further functionalized to enhance biological activity or to facilitate further chemical reactions. For instance, the C-H arylation of the thiazolo[5,4-f]quinazolin-9(8H)-one backbone has been achieved to provide a valuable scaffold for kinase inhibitors . The structural diversity of these compounds is significant for their potential as therapeutic agents, as it allows for the establishment of structure-activity relationships.

Chemical Reactions Analysis

Quinazolin-8-ol derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug discovery. The intramolecular carbon-carbon bond formation catalyzed by palladium is a key reaction for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones . The reductive transformation mediated by tin(II) chloride is another important reaction that leads to the formation of tetracyclic products . Additionally, the C-H bond activation and arylation of the quinazolinone backbone are crucial for the late-stage diversification of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-8-ol derivatives are influenced by their molecular structure. These compounds typically exhibit good yields and high purity, as seen in the tin(II) chloride-mediated synthesis . The solvent-free conditions used in some synthetic methods also highlight the eco-friendly aspect of these compounds' production . The antifungal activity of certain derivatives, such as furo[2,3-f]quinazolin-5-ols, indicates their potential as antifungal agents, with complete inhibition of growth against Candida and Aspergillus species at specific concentrations . These properties are essential for the development of quinazolin-8-ol derivatives as pharmaceuticals.

Scientific Research Applications

Anticancer Properties

Quinazoline derivatives, including Quinazolin-8-ol, have been extensively studied for their anticancer properties. These compounds are known for inhibiting the epidermal growth factor receptor (EGFR) and other therapeutic protein targets. Since 2011, numerous quinazoline compounds have shown EGFR inhibition, with recent patents approved for their use as inhibitors of other kinases, histone deacetylase, Nox, and some metabolic pathways. The structural diversity observed in patented quinazoline compounds reflects their vast potential in cancer treatment (Ravez et al., 2015).

Antimicrobial and Antifungal Activity

Quinazolin-8-ol derivatives have demonstrated significant antimicrobial and antifungal activities. Studies show that compounds like 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols exhibit good antifungal activity against Candida, Aspergillus species, and Cryptococcus neoformans, suggesting their potential as antifungal agents (Ryu et al., 2012).

Synthesis and Chemical Characterization

The efficient synthesis of Quinazolin-8-ol derivatives is a significant area of research. Studies have investigated methods like microwave-assisted synthesis and Niementowski condensations, aiming to develop convenient syntheses for these compounds (Alexandre et al., 2003). Another study focused on the expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives, emphasizing their medicinal application in drug design (Ajani et al., 2017).

DNA Ligands and Apoptosis Inducers

Quinazolin-8-ol derivatives have been studied as DNA ligands and apoptosis inducers. Certain quinazoline and quinazolinone alkaloids have shown potential as DNA-binding agents, which can lead to the development of anticancer drugs (Malecki et al., 2004). Quinazoline compounds have also been explored as apoptosis inducers and inhibitors, demonstrating efficacy in cancer cell lines (Mehndiratta et al., 2016).

Optoelectronic Materials

Research on quinazoline derivatives has extended into the field of optoelectronics. Quinazolines have been incorporated into π-extended conjugated systems for the creation of novel optoelectronic materials. These compounds have shown potential in applications related to photo- and electroluminescence (Lipunova et al., 2018).

Safety And Hazards

According to the safety data sheet, Quinazolin-8-amine, which is related to Quinazolin-8-ol, should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids has increased over the years due to their diversified biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

quinazolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-9-5-10-8(6)7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRQIKKDKDFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343429
Record name 8-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazolin-8-ol

CAS RN

7557-02-0
Record name 8-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
VK Sharma, A Barde, S Rattan - Synthetic Communications, 2020 - Taylor & Francis
We report herein an efficient and eco-friendly method for a one-pot sequential synthesis of quinazolin-8-ol derivatives. A variety of boronic acids were used for Suzuki–Miyaura coupling …
Number of citations: 2 www.tandfonline.com
MAA Mahmoud, MA Alsharif… - Anti-Cancer Agents in …, 2021 - ingentaconnect.com
Background: Recentlty, pyrazoloquinazoline derivatives acquired a special attention due to their wide range of pharmacological activities, especially therapeutic. Through the market, it …
Number of citations: 5 www.ingentaconnect.com
WJ Scott, MF Hentemann, RB Rowley, CO Bull… - …, 2016 - Wiley Online Library
… The suspension was stirred at RT for 1.5 h, after which time 5-amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol hydrotrifluoroacetate was isolated. Thus prepared, this …
C Chopard, G Bertho, T Prangé - RSC advances, 2012 - pubs.rsc.org
… The phenol was identified to be quinazolin-8-ol (11h 8 ) by NMR analysis. NDO was more efficient and more regioselective for the biotransformation of quinazoline than TDO. …
Number of citations: 9 pubs.rsc.org
VK Sharma, A Barde, S Rattan - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
… VK Sharma et al recently reported efficient and versatile one-pot sequential synthesis of quinazolin-8-ol derivatives employing heterogeneous catalyst for S–M coupling. …
Number of citations: 2 www.arkat-usa.org
TF Chou, K Li, KJ Frankowski, FJ Schoenen… - …, 2013 - Wiley Online Library
… 2-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-4-(benzylamino)quinazolin-8-ol: To a solution of 2-(2H-… oxazin-4(3H)-yl)-4-(benzylamino)quinazolin-8-ol (0.012 g, 0.031 mmol) and K 2 CO 3 (0.013 …
RM Mohareb, NS Abbas, AA Mohamed - Medicinal Chemistry Research, 2017 - Springer
The multi-component reactions of arylhydrazopyrazoles 2, aromatic aldehydes 3 and cylohexane-1,3-dione gave pyrazoloquinazolinones 5. In addition, compounds 5 reacted with …
Number of citations: 3 link.springer.com
D Brahmaiah, AKD Bhavani, P Aparna… - Bioorganic & Medicinal …, 2021 - Elsevier
We describe in this paper the synthesis of a novel series of anilino-2-quinazoline derivatives. These compounds have been screened against a panel of eight mammalian kinases and …
Number of citations: 8 www.sciencedirect.com
E Casale, N Amboldi, MG Brasca, D Caronni… - Bioorganic & medicinal …, 2014 - Elsevier
In the last decade the heat shock protein 90 (Hsp90) has emerged as a major therapeutic target and many efforts have been dedicated to the discovery of Hsp90 inhibitors as new …
Number of citations: 39 www.sciencedirect.com
FH Darras, B Kling, E Sawatzky, J Heilmann… - Bioorganic & medicinal …, 2014 - Elsevier
… [2,1-b]quinazolin-6(2H)-one (13), 8-hydroxy-11-methyl-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6(11H)-one (28), 1-methyl-2,3,4,6-tetrahydro-1H-pyrimido[2,1-b]quinazolin-8-ol (35), or …
Number of citations: 18 www.sciencedirect.com

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